2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of thieno[3,2-d]pyrimidine, azetidine, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors and reagents. The final step involves the coupling of the thieno[3,2-d]pyrimidine-azetidine intermediate with a benzodiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine and benzodiazole rings may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are known for their diverse pharmacological properties.
Benzodiazole derivatives: These compounds are widely studied for their therapeutic potential.
Uniqueness
2-methyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of its three distinct moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components .
Properties
IUPAC Name |
4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-11-20-13-4-2-3-5-15(13)22(11)12-8-21(9-12)17-16-14(6-7-23-16)18-10-19-17/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXDXHJYFZVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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